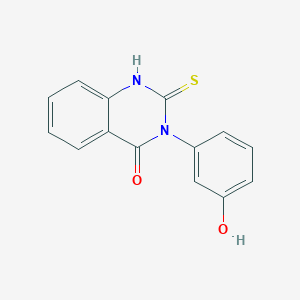![molecular formula C21H21F3N6OS2 B10957492 N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957492.png)
N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a trifluoromethyl group, thiadiazole, and thienyl moieties further enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, which undergo functionalization to introduce the trifluoromethyl group, thiadiazole, and thienyl moieties. Common reagents used in these reactions include trifluoromethylating agents, thiadiazole precursors, and thienyl derivatives. Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products
Scientific Research Applications
N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- **N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features The presence of the trifluoromethyl group, thiadiazole, and thienyl moieties imparts unique chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C21H21F3N6OS2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N6OS2/c1-3-5-7-12(4-2)19-27-28-20(33-19)26-18(31)14-11-17-25-13(15-8-6-9-32-15)10-16(21(22,23)24)30(17)29-14/h6,8-12H,3-5,7H2,1-2H3,(H,26,28,31) |
InChI Key |
MKVVGQIAROEZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NN=C(S1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10957423.png)
![2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10957431.png)
methanone](/img/structure/B10957435.png)

![(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10957444.png)
![N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10957451.png)
![13-(difluoromethyl)-4-[4-[(2,6-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957459.png)
![Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10957461.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10957465.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10957469.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10957470.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide](/img/structure/B10957483.png)
![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957490.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957493.png)
